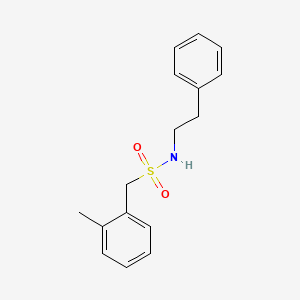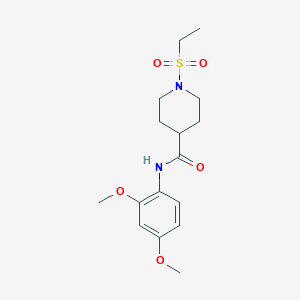
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
説明
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years. It is a synthetic compound that belongs to the amphetamine class of drugs. MDMA is known for its ability to induce feelings of euphoria, empathy, and increased sociability. However, its use is associated with numerous health risks, including hyperthermia, dehydration, and serotonin syndrome. Despite these dangers, MDMA continues to be a popular recreational drug.
作用機序
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide works by increasing the release of neurotransmitters, particularly serotonin, in the brain. It binds to serotonin transporters, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in serotonin in the synaptic cleft, which activates postsynaptic serotonin receptors. This activation of serotonin receptors is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has numerous biochemical and physiological effects on the body. It increases heart rate and blood pressure, leading to cardiovascular stress. It also causes hyperthermia, which can lead to dehydration and heat stroke. This compound can also cause serotonin syndrome, a potentially life-threatening condition characterized by high levels of serotonin in the brain.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been used in numerous laboratory experiments to study its effects on the brain and behavior. Its ability to increase the release of neurotransmitters makes it a useful tool for studying the role of these neurotransmitters in behavior. However, its recreational use and associated health risks make it a challenging compound to work with in a laboratory setting.
将来の方向性
There are numerous future directions for research on N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One area of interest is its potential therapeutic use in the treatment of PTSD. Further studies are needed to determine the safety and efficacy of this compound-assisted psychotherapy in humans. Another area of interest is the development of safer and more effective this compound analogs that can be used in a laboratory setting. Finally, more research is needed to understand the long-term effects of this compound use on the brain and behavior.
科学的研究の応用
N-1,3-benzodioxol-5-yl-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been the subject of numerous scientific studies, both in animals and humans. Its effects on the brain and behavior have been extensively studied. This compound has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to its psychoactive effects. It has also been studied for its potential therapeutic benefits, particularly in the treatment of post-traumatic stress disorder (PTSD). Some studies have shown that this compound-assisted psychotherapy can reduce symptoms of PTSD in patients.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-2-17-5-6-20-15(19)11(17)8-14(18)16-10-3-4-12-13(7-10)22-9-21-12/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGTHHZLUMWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4428186.png)
![N-cyclohexyl-2-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4428189.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4428192.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4428195.png)
![N-(2-ethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428199.png)
![N-bicyclo[2.2.1]hept-2-yl-1-phenylmethanesulfonamide](/img/structure/B4428206.png)
amine dihydrochloride](/img/structure/B4428222.png)

![2,4-dimethoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4428232.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(4-methylbenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4428253.png)
![N-[4-(acetylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B4428257.png)
![N-(1-ethylpropyl)-1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4428270.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4428279.png)
